REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH2:5][NH:6][C:7]1[C:8]2[C:13]([N:14]=[C:15]3[C:20]=1[C:19](=[O:21])[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[CH:10][CH:9]=2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH2:5][NH:6][C:7]1[C:8]2[C:13]([N:14]=[C:15]3[C:20]=1[CH:19]([OH:21])[CH2:18][CH2:17][CH2:16]3)=[CH:12][CH:11]=[CH:10][CH:9]=2 |f:1.2.3.4.5.6|
|
Name
|
3,4-Dihydro-9-(3-methylbenzylamino)acridin-1(2H)-one
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the reaction stirred 30 minutes in the cold
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the sequential addition of 0.5 ml of water, 0.5 ml of 15% sodium hydroxide and 1.5 ml of water
|
Type
|
FILTRATION
|
Details
|
The inorganic salts were filtered from the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated to an oil
|
Type
|
CUSTOM
|
Details
|
Trituration with ether gave a solid
|
Type
|
CUSTOM
|
Details
|
that was recrystallized from ethyl acetate/pentane
|
Type
|
CUSTOM
|
Details
|
to obtain 3.22 g, mp 133°-134° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |